molecular formula C18H22ClNO3 B2965214 [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 474665-17-3

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2965214
CAS RN: 474665-17-3
M. Wt: 335.83
InChI Key: KHTMXIJUHULFRM-UHFFFAOYSA-N
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Description

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. In

Scientific Research Applications

Corrosion Inhibition

A study conducted by Zarrouk et al. explored the use of quinoxaline compounds, which share structural similarities with the chemical , as corrosion inhibitors for copper in nitric acid media. The research utilized quantum chemical calculations to establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency, providing insights into the potential application of similar compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Organic Synthesis

Hu Jia-peng's work on an improved synthesis pathway for Clopidogrel Sulfate, a prominent antiplatelet medication, involved the use of similar chemical frameworks. The study highlights the role of such compounds in synthesizing critical pharmaceutical intermediates, indicating their importance in medicinal chemistry and drug development (Hu Jia-peng, 2012).

Crystal Structure and Hydrogen Bonding

Research by Kubicki et al. on the crystal structures of anticonvulsant enaminones, which include compounds structurally related to the one , sheds light on their molecular geometry and hydrogen bonding. Such studies are crucial for understanding the physicochemical properties and potential pharmaceutical applications of these compounds (Kubicki et al., 2000).

Advanced Oxidation Processes

A study by Yunfu. Sun and J. Pignatello identified transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, providing insights into the degradation pathways of chlorinated organic compounds in wastewater treatment. This research underscores the environmental applications of related chemical reactions (Yunfu. Sun & J. Pignatello, 1993).

Photochemistry and Catalysis

The photochemistry of chlorophenols and chloroanisoles, as investigated by Protti et al., provides valuable data on the reductive dehalogenation of these compounds, offering potential pathways for environmental detoxification and synthetic applications (Protti et al., 2004).

properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTMXIJUHULFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

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